molecular formula C19H22N6O4 B12099140 2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct

2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct

Cat. No.: B12099140
M. Wt: 398.4 g/mol
InChI Key: QROKHOUXOSSGOR-FGDMXMHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct is a useful research compound. Its molecular formula is C19H22N6O4 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine typically involves the modification of nucleosides. The pyrrolidine ring is introduced through a series of chemical reactions, including nucleophilic substitution and cyclization . The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield.

Industrial Production Methods

the principles of nucleoside modification and pyrrolidine ring synthesis can be applied in an industrial setting with appropriate scaling of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of modified nucleosides .

Scientific Research Applications

2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine involves its incorporation into DNA, where it forms adducts with the DNA strands. These adducts can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the adducts .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyadenosine
  • 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyguanosine
  • 2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxycytidine

Uniqueness

2-[(3-Pyridyl)pyrrolidin-1-yl]-2’-deoxyinosine is unique due to its specific structure, which allows it to form stable DNA adducts. This stability makes it particularly useful in studying long-term DNA damage and repair processes. Compared to similar compounds, it may exhibit different reactivity and biological effects due to variations in the nucleoside base .

Properties

Molecular Formula

C19H22N6O4

Molecular Weight

398.4 g/mol

IUPAC Name

9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one

InChI

InChI=1S/C19H22N6O4/c26-9-14-13(27)7-15(29-14)25-10-21-16-17(25)22-19(23-18(16)28)24-6-2-4-12(24)11-3-1-5-20-8-11/h1,3,5,8,10,12-15,26-27H,2,4,6-7,9H2,(H,22,23,28)/t12?,13-,14+,15+/m0/s1

InChI Key

QROKHOUXOSSGOR-FGDMXMHKSA-N

Isomeric SMILES

C1CC(N(C1)C2=NC3=C(C(=O)N2)N=CN3[C@H]4C[C@@H]([C@H](O4)CO)O)C5=CN=CC=C5

Canonical SMILES

C1CC(N(C1)C2=NC3=C(C(=O)N2)N=CN3C4CC(C(O4)CO)O)C5=CN=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.